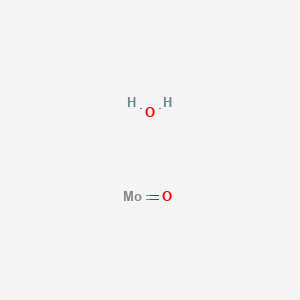
Oxomolybdenum--water (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxomolybdenum–water (1/1) is a compound that consists of oxomolybdenum species in an aqueous solution. Molybdenum is a transition metal known for its high melting point and ability to form stable compounds with various oxidation states.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxomolybdenum–water (1/1) can be synthesized through various methods, including the thermal decomposition of precursor oxalato complexes. For example, oxomolybdenum(VI) oxalates can be prepared by reacting molybdic acid with oxalic acid in the presence of potassium or ammonium oxalate. The resulting complexes are then thermally decomposed to yield oxomolybdenum species .
Industrial Production Methods
Industrial production of oxomolybdenum compounds often involves the use of molybdenum trioxide (MoO3) as a starting material. MoO3 can be reduced and reacted with various ligands to form oxomolybdenum species. The process typically involves high-temperature reactions and the use of specialized equipment to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxomolybdenum–water (1/1) undergoes several types of chemical reactions, including:
Oxidation: Oxomolybdenum species can participate in oxidation reactions, where they act as oxidizing agents.
Reduction: These species can also be reduced under specific conditions, leading to changes in their oxidation state.
Substitution: Ligand substitution reactions are common, where ligands coordinated to the molybdenum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving oxomolybdenum species include hydrogen peroxide (H2O2), which is often used as an oxidizing agent. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation .
Major Products
Major products formed from reactions involving oxomolybdenum species include various oxides and hydroxides of molybdenum, as well as complex molybdenum compounds with different ligands. These products can have diverse applications depending on their chemical structure and properties .
Scientific Research Applications
Oxomolybdenum–water (1/1) has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of oxomolybdenum–water (1/1) involves its ability to participate in redox reactions. The molybdenum center can undergo changes in its oxidation state, facilitating the transfer of electrons and oxygen atoms in various chemical processes. This redox activity is crucial for its catalytic properties and its role in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxomolybdenum–water (1/1) include:
Molybdenum trioxide (MoO3): A common starting material for the synthesis of oxomolybdenum species.
Molybdenum hexacarbonyl (Mo(CO)6): Another molybdenum compound with distinct chemical properties and applications.
Molybdenum oxalates: Compounds that can be thermally decomposed to yield oxomolybdenum species.
Uniqueness
Oxomolybdenum–water (1/1) is unique due to its aqueous nature and the specific coordination environment of the molybdenum center. This compound’s ability to participate in a wide range of chemical reactions and its versatility in various applications make it a valuable subject of study in both academic and industrial research .
Properties
CAS No. |
58516-61-3 |
|---|---|
Molecular Formula |
H2MoO2 |
Molecular Weight |
129.96 g/mol |
IUPAC Name |
oxomolybdenum;hydrate |
InChI |
InChI=1S/Mo.H2O.O/h;1H2; |
InChI Key |
ARSBTACOLNKTQC-UHFFFAOYSA-N |
Canonical SMILES |
O.O=[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)

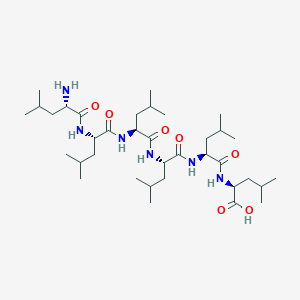

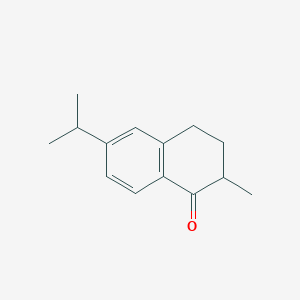
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
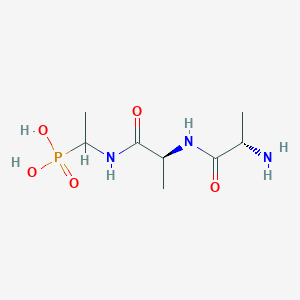
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)

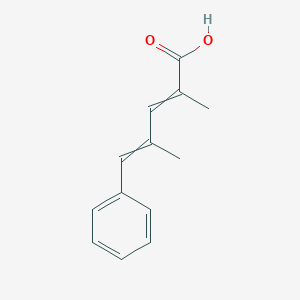
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
